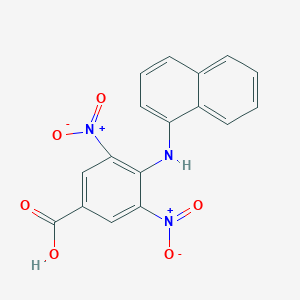
3,5-bisnitro-4-(1-naphthylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bisnitro-4-(1-naphthylamino)benzoic acid is an organic compound characterized by its complex structure, which includes nitro groups, a naphthylamino group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bisnitro-4-(1-naphthylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-aminobenzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by a coupling reaction with 1-naphthylamine under acidic conditions to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3,5-bisnitro-4-(1-naphthylamino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The naphthylamino group can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 3,5-diamino-4-(1-naphthylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the naphthylamino group.
科学研究应用
3,5-bisnitro-4-(1-naphthylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique structural properties.
作用机制
The mechanism by which 3,5-bisnitro-4-(1-naphthylamino)benzoic acid exerts its effects depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the naphthylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3,5-dinitrobenzoic acid: Lacks the naphthylamino group, making it less complex and with different reactivity.
4-(1-naphthylamino)benzoic acid: Lacks the nitro groups, affecting its redox properties and biological activity.
2,4,6-trinitrobenzoic acid: Contains more nitro groups, leading to different chemical and biological properties.
Uniqueness
3,5-bisnitro-4-(1-naphthylamino)benzoic acid is unique due to the combination of nitro and naphthylamino groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H11N3O6 |
|---|---|
分子量 |
353.28g/mol |
IUPAC 名称 |
4-(naphthalen-1-ylamino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C17H11N3O6/c21-17(22)11-8-14(19(23)24)16(15(9-11)20(25)26)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-9,18H,(H,21,22) |
InChI 键 |
BDGZNKMKXGFBIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















